Methyl ferrocene

Electrochemistry Cyclic Voltammetry Redox Mediators

Methyl ferrocene (CAS 1271-44-9), systematically named cyclopentadienyl(methylcyclopentadienyl)iron, is a monosubstituted ferrocene derivative with the molecular formula C₁₁H₁₂Fe and a molecular weight of 200.058 g/mol. The compound consists of an iron(II) center sandwiched between an unsubstituted cyclopentadienyl (Cp) ring and a methyl-substituted Cp ring.

Molecular Formula C11H12Fe-6
Molecular Weight 200.06 g/mol
CAS No. 1271-44-9
Cat. No. B073802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl ferrocene
CAS1271-44-9
SynonymsMETHYLFERROCENE, 98%
Molecular FormulaC11H12Fe-6
Molecular Weight200.06 g/mol
Structural Identifiers
SMILESC[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]
InChIInChI=1S/C6H7.C5H5.Fe/c1-6-4-2-3-5-6;1-2-4-5-3-1;/h2-5H,1H3;1-5H;/q-1;-5;
InChIKeyFUSJZTVOKYJFPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Ferrocene (CAS 1271-44-9): Procurement-Relevant Properties for Organometallic Research and Industrial Applications


Methyl ferrocene (CAS 1271-44-9), systematically named cyclopentadienyl(methylcyclopentadienyl)iron, is a monosubstituted ferrocene derivative with the molecular formula C₁₁H₁₂Fe and a molecular weight of 200.058 g/mol [1]. The compound consists of an iron(II) center sandwiched between an unsubstituted cyclopentadienyl (Cp) ring and a methyl-substituted Cp ring [2]. The introduction of a single methyl group modifies the electronic and steric properties relative to the parent ferrocene, yielding quantifiable differences in redox potential, thermal behavior, and solubility that inform both research utility and industrial procurement decisions [3][4].

Why Methyl Ferrocene Cannot Be Substituted with Unsubstituted Ferrocene or Other Alkylferrocenes in Critical Applications


Alkyl-substituted ferrocenes are not functionally interchangeable. The electron-donating inductive effect of methyl substitution systematically alters the electronic environment at the iron center, producing quantifiable shifts in redox potential that scale with the number and position of substituents [1]. Each additional methyl group lowers the Fe(III)/Fe(II) half-wave potential (E₁/₂) by an average of approximately 56 mV relative to the parent ferrocene [2][3]. Furthermore, the physical state and volatility differ materially: methyl ferrocene exhibits a boiling point of 80.4°C at 760 mmHg , contrasting sharply with ferrocene's sublimation behavior, which directly affects compound handling, storage stability, and compatibility with high-temperature or vacuum-based processing conditions [4]. In solid propellant formulations, unmodified ferrocene's high volatility and migratory tendency compromise long-term ballistic predictability, driving the need for either methylated derivatives with modified migration profiles or structurally locked alternatives [5].

Methyl Ferrocene: Quantified Differentiation Evidence for Scientific Selection and Procurement


Redox Potential Tuning: Methyl Ferrocene Lowers Oxidation Potential by ~56 mV Relative to Ferrocene via Inductive Effect

The electron-donating inductive effect of methyl substituents on the ferrocene framework produces a systematic and quantifiable cathodic shift in the Fe(III)/Fe(II) redox potential. Electrochemical studies across the series from ferrocene (0 methyl groups) to decamethylferrocene (10 methyl groups) reveal a highly linear correlation: each additional methyl group lowers the half-wave potential (E₁/₂) by an average of 56 mV [1]. For methyl ferrocene specifically, the introduction of one methyl group yields a redox potential approximately 50-100 mV lower than unsubstituted ferrocene (E₁/₂ of Fc⁺/Fc ≈ +0.403 V vs. SCE in acetonitrile) [2][3]. This shift is consistent across multiple solvent systems including DMF, CH₃CN, THF, CH₂Cl₂, and DMSO [4].

Electrochemistry Cyclic Voltammetry Redox Mediators

Vacuum Thermal Stability: Methyl Ferrocene Exhibits Half-Life Range from Hours to Over One Year at 150°F

The volatility and thermal stability of ferrocenyl compounds under vacuum conditions is a critical parameter for propellant processing and storage. A systematic thermogravimetric study of nine ferrocenyl compounds demonstrated that half-lives under vacuum at 150°F (65.6°C) range from as short as one hour to over one year, depending on the specific alkyl substitution pattern [1]. Methyl ferrocene falls within this evaluated series of ferrocenyl burning rate modifiers, and its specific alkyl substitution influences both its volatility profile and its interaction with ammonium perchlorate during processing [1][2]. This variability in thermal stability directly impacts shelf-life predictability and processing safety in composite solid propellant manufacturing [3].

Thermal Analysis Propellant Additives Material Stability

Migration Resistance Limitation: Alkylferrocenes Including Methyl Ferrocene Exhibit Unfavorable Migration in Solid Propellants

A well-documented limitation of simple alkyl-substituted ferrocenes (including methyl ferrocene, ethylferrocene, and n-butylferrocene) is their tendency to migrate through the propellant grain matrix during prolonged storage [1]. These non-polar and relatively volatile compounds diffuse to the propellant surface, where they can crystallize or volatilize, thereby altering the designed burning parameters and, in severe cases, creating unexpected explosion hazards [2]. This migration behavior has motivated extensive research into alternative architectures, including bis(ferrocenyl)alkanes, ferrocene-grafted polymers, and ionic ferrocene derivatives, which exhibit substantially reduced migration [3][4]. Specifically, studies on bis(methylferrocenyl)alkanes were undertaken precisely because mono-methylferrocene itself exhibited problematic volatility and migration characteristics [5].

Solid Propellants Burning Rate Catalysts Aging Stability

Physical State and Handling: Methyl Ferrocene Boiling Point of 80.4°C at 760 mmHg vs. Ferrocene Sublimation Behavior

The physical state and volatility profile of methyl ferrocene differ materially from unsubstituted ferrocene. Methyl ferrocene exhibits a boiling point of 80.4°C at 760 mmHg , whereas ferrocene sublimes at approximately 100°C under atmospheric pressure without melting (melting point 172-174°C with sublimation onset ~100°C) [1]. This difference in phase behavior directly affects handling protocols: methyl ferrocene is a liquid at moderately elevated temperatures (80.4°C at atmospheric pressure) with a vapor pressure of approximately 94.8 mmHg at 25°C , while ferrocene remains solid and sublimes gradually. These physical distinctions are critical for processes involving elevated temperatures or vacuum conditions, such as propellant mixing at 150°F or vacuum deposition of organometallic thin films [2].

Physical Properties Volatility Handling Safety

Structural Characterization: Precise Microwave Spectroscopic Rotational Constants Available for Methyl Ferrocene

High-resolution rotational spectroscopy provides a definitive structural fingerprint for methyl ferrocene that is unavailable for many closely related analogs. Rotational transitions for methyl ferrocene were measured in the 4-12 GHz range using a Flygare-Balle type pulsed-beam Fourier transform spectrometer [1]. The experimentally determined rotational constants for the normal isotopomer are: A = 1592.6050(6) MHz, B = 957.2565(4) MHz, and C = 825.9892(4) MHz [2]. These precise constants enable accurate conformational analysis and serve as a benchmark for computational chemistry validation. While this is a physical characterization rather than a functional performance metric, the availability of such high-precision spectroscopic parameters distinguishes methyl ferrocene from less thoroughly characterized alkylferrocenes and supports its use as a reference compound in structural and computational studies [3].

Microwave Spectroscopy Structural Determination Computational Chemistry

Methyl Ferrocene: Application Scenarios Informed by Quantified Differentiation Evidence


Electrochemical Reference with Lower Oxidation Potential Than Ferrocene

Methyl ferrocene is appropriately selected when the experimental redox couple of interest has a formal potential more negative than the ferrocene/ferrocenium reference (E₁/₂ ≈ +0.40 V vs. SCE in acetonitrile). With a redox potential approximately 50-100 mV lower than unsubstituted ferrocene due to the electron-donating methyl substituent [1][2], methyl ferrocene provides a well-separated internal reference signal that avoids overlapping with analyte peaks. This application leverages the established class-level trend of ~56 mV cathodic shift per methyl group [3] and is supported by extensive voltammetric characterization in multiple solvent systems including DMF, CH₃CN, THF, CH₂Cl₂, and DMSO [4].

Synthetic Precursor for Migration-Resistant Bis(ferrocenyl)alkane Burning Rate Catalysts

Methyl ferrocene serves as a key building block for synthesizing bis(methylferrocenyl)alkanes, which were specifically developed to address the migration limitations of simple mono-alkylferrocenes in solid propellant formulations [5]. The documented tendency of methyl ferrocene to migrate through propellant grains during storage [6][7] makes the parent compound unsuitable for long-term stored munitions, yet its methylferrocenyl moiety remains catalytically valuable when incorporated into higher molecular weight, low-migration architectures. Procurement of methyl ferrocene for this purpose is justified by its role as the direct precursor to these engineered derivatives.

Organometallic Charge-Transfer Complex Formation with TCNE and Related Acceptors

Methyl ferrocene forms dark-colored charge-transfer complexes with tetracyanoethylene (TCNE) and other strong electron acceptors both in solution and via solid-state trituration [8]. This property, shared by ethyl- and n-butylferrocene but distinct in its specific electronic and steric profile, enables methyl ferrocene's use as an electron donor in the study of neutral-ionic phase transitions and the development of molecular electronic materials. The single methyl substitution provides intermediate donor strength between unsubstituted ferrocene and heavily methylated derivatives, allowing fine-tuning of the charge-transfer driving force [9].

Computational Chemistry Benchmarking with High-Precision Rotational Spectroscopic Data

Methyl ferrocene is uniquely positioned among mono-alkylferrocenes as a benchmark compound for validating computational chemistry methods, owing to the availability of high-precision microwave spectroscopic rotational constants (A = 1592.6050 MHz, B = 957.2565 MHz, C = 825.9892 MHz) determined via pulsed-beam Fourier transform spectroscopy [10]. These experimentally derived structural parameters provide a rigorous test for DFT geometry optimizations and conformational energy calculations. Researchers requiring validated structural references for computational studies of metallocene derivatives should prioritize methyl ferrocene over less thoroughly characterized alkylferrocene analogs.

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